Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Description
Historical Context and Development
The development of bithiophene derivatives represents a significant chapter in the evolution of heterocyclic chemistry and materials science. Bithiophenes and their derivatives have been extensively investigated as organic semiconductors, with applications spanning from thin-film transistors to light-emitting devices. The systematic study of these compounds emerged from the recognition that thiophene-based systems could offer unique electronic properties while maintaining synthetic accessibility.
The historical progression of bithiophene research has been marked by advances in synthetic methodologies that allow for precise functionalization at specific positions. Recent synthetic strategies have included coupling reactions, double bond migration in allylic systems, and various types of cycloaddition reactions for the synthesis of novel bithiophene derivatives. These methodological developments have enabled the preparation of increasingly sophisticated derivatives, including compounds with multiple functional groups such as amino and carboxylate substituents.
The emergence of this compound within this historical context reflects the ongoing efforts to develop multifunctional bithiophene derivatives that can serve both as electronic materials and as synthetic intermediates. The compound's development builds upon decades of research into the fundamental chemistry of thiophene systems and the understanding of how specific substitution patterns affect both reactivity and electronic properties.
Nomenclature and Chemical Classification
This compound exhibits a complex nomenclature system that reflects its sophisticated molecular structure. The compound is systematically named according to IUPAC conventions, with the base structure being a 2,3'-bithiophene system. The 2,3'-connectivity indicates that the thiophene rings are connected through the 2-position of one ring and the 3'-position of the other, distinguishing it from the more common 2,2'-bithiophene isomer.
The compound's classification places it within several important chemical categories. Primarily, it belongs to the bithiophene family, which represents one of three possible isomers with the basic formula (C₄H₃S)₂, including 2,2'-, 2,3'-, and 3,3'-connectivities. Within the broader context of heterocyclic chemistry, it is classified as a member of thiophenes and an aromatic amine system. The presence of the methyl carboxylate group further classifies it as an ester derivative, while the amino functionality categorizes it as an aromatic amine.
The systematic naming follows the pattern of identifying the bithiophene core, specifying the connectivity (2,3'), and then indicating the positions and nature of the substituents. Alternative naming conventions include "methyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate," which emphasizes the substitution pattern from a different perspective. This multiplicity in naming reflects the compound's structural complexity and the various ways chemists approach its description based on synthetic or analytical considerations.
Chemical Registry Information and Identifiers
The comprehensive chemical registry information for this compound provides essential data for identification and procurement. The compound is assigned CAS Registry Number 444907-56-6, which serves as its unique identifier in chemical databases worldwide. This CAS number ensures unambiguous identification despite the various synonyms and naming conventions used in different contexts.
| Property | Value | Source |
|---|---|---|
| CAS Number | 444907-56-6 | |
| Molecular Formula | C₁₀H₉NO₂S₂ | |
| Molecular Weight | 239.31 g/mol | |
| MDL Number | MFCD02176908 | |
| ChemSpider ID | 726225 | |
| PubChem CID | 831570 |
The compound's molecular structure is characterized by the SMILES notation: COC(=O)C1=C(SC=C1C2=CC=CS2)N, which provides a linear representation of its connectivity. The InChI identifier, InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3, offers a standardized format for computational analysis and database searches. These identifiers collectively ensure that the compound can be accurately referenced across different chemical information systems and databases.
The registry information also includes various commercial identifiers used by chemical suppliers, such as ST5134172, AKOS B014338, and ZINC00355363. These supplier-specific codes facilitate procurement and inventory management in research and industrial settings. The compound is classified under the product family of heterocyclic building blocks, reflecting its primary utility in synthetic chemistry applications.
Position in Bithiophene Derivative Family
This compound occupies a distinctive position within the diverse family of bithiophene derivatives, distinguished by both its connectivity pattern and functional group composition. The bithiophene family encompasses three primary structural isomers based on ring connectivity: 2,2'-, 2,3'-, and 3,3'-bithiophenes. Among these, the 2,2'-isomer is the most common and widely studied, while the 2,3'-connectivity pattern, as found in this compound, represents a less common but structurally significant variant.
The positioning of this compound within the bithiophene derivative family is further defined by its specific substitution pattern. Recent research has demonstrated the synthetic versatility of bithiophene systems through various catalytic and high-pressure activated reactions, including coupling reactions, cycloadditions, and functional group transformations. The presence of both amino and carboxylate functionalities in the 5' and 4' positions, respectively, provides multiple sites for further chemical modification and places this compound among the more highly functionalized members of the family.
Comparative analysis with related bithiophene derivatives reveals the unique characteristics of this compound. For instance, while 5,5'-diiodo-2,2'-bithiophene serves as a key synthetic intermediate for further elaboration, and various bithiophene derivatives have been developed for applications in organic electronics, the specific combination of amino and carboxylate functionalities in the 2,3'-connected system offers distinct synthetic and potentially biological applications. The compound's structure allows for participation in reactions characteristic of both aromatic amines and carboxylic acid derivatives, expanding its utility beyond simple electronic applications.
The electronic properties of bithiophene derivatives are significantly influenced by their substitution patterns and connectivity. Research has shown that different substitution topologies affect both optical properties and hole mobility in polybenzofulvene derivatives. In this context, this compound represents a member of the family where the electronic properties are modulated by the electron-donating amino group and the electron-withdrawing carboxylate functionality, creating a push-pull electronic system that may exhibit unique photophysical properties.
Properties
IUPAC Name |
methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWWVXUJXQDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356754 | |
| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-56-6 | |
| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Catalyst Screening
| Parameter | Sulfuric Acid Method | Base-Catalyzed Method |
|---|---|---|
| Catalyst | H₂SO₄ | KOH |
| Solvent | Methanol | DMF/Ethanol |
| Yield | 46% | 40–69% |
| Byproducts | Minimal | Cyclopropane derivatives |
The sulfuric acid method offers simplicity but lower yields, likely due to competing side reactions. In contrast, base-catalyzed routes provide higher flexibility but require stringent control of stoichiometry.
Temperature and Reaction Time
-
Reflux vs. Room Temperature : Prolonged reflux in methanol (Method 1) ensures complete esterification but risks decomposition. Shorter reaction times in DMF (Method 2) reduce degradation but may leave intermediates unreacted.
-
Impact on Purity : NMR data confirms higher purity in the sulfuric acid method, as evidenced by sharp singlet peaks for the methyl ester group.
Mechanistic Insights and Challenges
Esterification Mechanism
The sulfuric acid-catalyzed esterification follows a classic Fischer mechanism:
-
Protonation of the carboxylic acid.
-
Nucleophilic attack by methanol.
Side reactions, such as sulfonation of the thiophene ring, are mitigated by using dilute acid and controlled reflux times.
Scientific Research Applications
Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a building block for more complex molecules.
Biological Research: It is used in the study of biological systems and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Properties:
- Purity : 95% (available from suppliers like Combi-Blocks) .
- Hazards : Classified with warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
- Applications: Used in high-throughput screening for novel antibacterial agents .
Comparison with Structurally Similar Compounds
Ethyl 5'-Amino-2,3'-Bithiophene-4'-Carboxylate (CAS: Not Provided)
Structural Differences :
Key Comparisons :
Functional Implications :
Ethyl 2-Amino-4-(5-Methylthiophen-2-yl)Thiophene-3-Carboxylate (CAS: 379247-26-4)
Structural Differences :
Key Comparisons :
Functional Implications :
Methyl 2-Amino-4-(4-Fluorophenyl)Thiophene-3-Carboxylate (CAS: 350992-29-9)
Structural Differences :
Key Comparisons :
Functional Implications :
Antibacterial Activity
Crystallography and Hydrogen Bonding
- Both methyl and ethyl esters form hydrogen bonds via amino and ester groups, but crystal packing varies due to alkyl chain length .
Biological Activity
Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 239.31 g/mol. The compound features a bithiophene structure, characterized by two thiophene rings connected by a single bond, along with an amino group and a carboxylate ester functional group .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins, while the thiophene rings can participate in π-π interactions with aromatic residues in proteins. These interactions are crucial for modulating enzyme activity and receptor functions, which can lead to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which is beneficial in reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains .
- Potential Therapeutic Applications : Its structural similarities to other bioactive compounds suggest possible applications in drug design and development, particularly in proteomics research .
Antioxidant Activity
A study highlighted the antioxidant properties of this compound, demonstrating its ability to reduce oxidative stress markers in vitro. This effect was linked to the modulation of cellular pathways involved in oxidative damage repair.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays | Demonstrated significant reduction in ROS levels. | |
| Cellular models | Enhanced cell viability under oxidative stress conditions. |
Antimicrobial Effects
Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited inhibitory effects on Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a candidate for further investigation as an antimicrobial agent.
Q & A
Q. What are the key synthetic routes for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Thiophene functionalization : Introducing the amino group via nucleophilic substitution or catalytic amination under inert atmospheres to avoid oxidation .
- Esterification : Methanol-mediated esterification of the carboxylic acid precursor, often requiring acid catalysis (e.g., H₂SO₄) and controlled temperature (60–80°C) to prevent side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Yield optimization hinges on stoichiometric ratios, solvent polarity, and pH adjustments to stabilize intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The aromatic thiophene protons appear downfield (δ 6.8–7.5 ppm), while the methyl ester resonates at δ 3.7–3.9 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.04) and fragmentation patterns to validate substituent positions .
- IR Spectroscopy : Key bands include C=O (ester, ~1700 cm⁻¹) and N–H (amine, ~3350 cm⁻¹). Overlapping bands are deconvoluted using Gaussian fitting .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is recommended for data refinement?
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine unit cell parameters and space group .
- Refinement : SHELXL (for small-molecule refinement) and WinGX (for data processing) are essential. Anisotropic displacement parameters refine thermal motion, while hydrogen bonding networks are validated using Mercury .
- Case Study : A 2025 study resolved positional disorder in the thiophene ring using SHELXL’s PART instructions, achieving a final R₁ value of 0.032 .
Q. What strategies address contradictory data in hydrogen-bonding analyses for crystalline forms of this compound?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Discrepancies arise when polymorphs exhibit different donor-acceptor distances (e.g., 2.85 Å vs. 3.10 Å) .
- Thermal Ellipsoid Modeling : Use ORTEP to visualize anisotropic displacement, distinguishing static disorder from dynamic motion .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries to identify atypical bonding patterns .
Q. How do steric and electronic effects of the amino and ester groups influence reactivity in cross-coupling reactions?
- Steric Effects : The 5'-amino group hinders Suzuki-Miyaura coupling at the 2-position, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
- Electronic Effects : The electron-withdrawing ester group activates the 4'-position for electrophilic substitution (e.g., nitration), while the amino group directs meta substitution in Friedel-Crafts reactions .
- Case Study : A 2024 study achieved 78% yield in Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos at 110°C .
Methodological Challenges
Q. What are the pitfalls in interpreting NMR spectra of hygroscopic derivatives of this compound?
- Water Contamination : Broadened or split peaks in ¹H NMR (e.g., amine protons at δ 5.5–6.0 ppm) indicate hygroscopicity. Use deuterated solvents stored over molecular sieves .
- Dynamic Exchange : Amino protons may exhibit variable-temperature NMR behavior (e.g., coalescence at 50°C). Use EXSY experiments to confirm exchange rates .
Q. How can computational chemistry predict intermolecular interactions in co-crystals of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
